3-(3-Pyridyl)-acrylophenone
Description
3-(3-Pyridyl)-acrylophenone (IUPAC: (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one) is an α,β-unsaturated ketone featuring a pyridine ring at the β-position and a phenyl group at the ketone terminus. Its molecular formula is C₁₄H₁₁NO (molecular weight: 209.24 g/mol), with a planar structure stabilized by conjugation between the carbonyl and vinyl groups. The pyridyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Synthesis of this compound can be challenging due to polymerization risks during reactions involving pyridine derivatives, as observed in analogous systems under Baylis-Hillman conditions . The compound’s structural uniqueness makes it a candidate for studying nicotinic acetylcholine receptor interactions, as pyridyl moieties are known to enhance receptor binding affinity .
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-phenyl-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H11NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-11H |
InChI Key |
MHYINARESROASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 3-(3-Pyridyl)-acrylophenone with five analogs:
Key Observations :
- Electronic Effects: Pyridyl and nitro groups reduce electron density at the α,β-unsaturated site, favoring Michael addition reactions, whereas dimethylamino groups increase electron density, altering reaction pathways .
- Solubility : Hydroxy and methoxy substituents (e.g., in PHSK) improve aqueous solubility, while bromophenyl groups increase hydrophobicity .
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